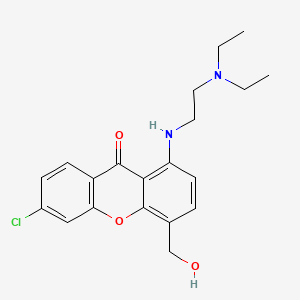
6-Chloro-1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 166370, also known as Rad54 Antibody (A-4), is a mouse monoclonal immunoglobulin G1 kappa antibody. It is raised against amino acids 1-152 mapping at the N-terminus of Rad54 of human origin. This antibody is recommended for the detection of Rad54 of mouse, rat, and human origin by Western blot, immunoprecipitation, immunofluorescence, and enzyme-linked immunosorbent assay .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of NSC 166370 involves the immunization of mice with a specific antigen, in this case, Rad54 protein. The spleen cells from the immunized mice are then fused with myeloma cells to create hybridoma cells. These hybridoma cells are cultured, and the monoclonal antibodies are harvested from the culture supernatant .
Industrial Production Methods
Industrial production of monoclonal antibodies like NSC 166370 typically involves large-scale cell culture techniques. The hybridoma cells are grown in bioreactors, and the antibodies are purified from the culture medium using techniques such as protein A affinity chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
NSC 166370, being an antibody, does not undergo typical chemical reactions like small molecules. it can participate in binding reactions with its specific antigen, Rad54. This binding can be detected and analyzed using various biochemical assays .
Common Reagents and Conditions
The common reagents used in the detection of Rad54 with NSC 166370 include secondary antibodies conjugated with enzymes or fluorophores, buffers for maintaining pH and ionic strength, and substrates for enzyme reactions in assays like Western blot and enzyme-linked immunosorbent assay .
Major Products Formed
The major products formed in the reactions involving NSC 166370 are the antigen-antibody complexes. These complexes can be visualized using appropriate detection methods, such as colorimetric or fluorescent signals .
Wissenschaftliche Forschungsanwendungen
NSC 166370 is widely used in scientific research for the detection and study of Rad54 protein. Rad54 is involved in DNA double-strand break repair, a crucial process for maintaining genomic stability. The antibody is used in various applications, including:
Western Blot: To detect Rad54 protein levels in cell lysates.
Immunoprecipitation: To isolate Rad54 protein from cell extracts.
Immunofluorescence: To visualize the localization of Rad54 in cells.
Enzyme-Linked Immunosorbent Assay: To quantify Rad54 protein levels in samples.
Wirkmechanismus
NSC 166370 exerts its effects by specifically binding to the Rad54 protein. Rad54 is a member of the DEAD-like helicase superfamily and plays a role in homologous recombination and DNA repair. The binding of NSC 166370 to Rad54 allows for the detection and study of Rad54’s function and localization in cells .
Vergleich Mit ähnlichen Verbindungen
NSC 166370 is unique in its specificity for Rad54. Similar compounds include other antibodies targeting different members of the Rad family, such as Rad51, Rad52, and Rad50. These antibodies are used to study various aspects of DNA repair and recombination. The uniqueness of NSC 166370 lies in its ability to specifically detect Rad54, making it a valuable tool for researchers studying this particular protein .
List of Similar Compounds
- Rad51 Antibody
- Rad52 Antibody
- Rad50 Antibody
- Rad18 Antibody
- Rad21 Antibody
Eigenschaften
CAS-Nummer |
16140-33-3 |
|---|---|
Molekularformel |
C20H23ClN2O3 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
6-chloro-1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)xanthen-9-one |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-23(4-2)10-9-22-16-8-5-13(12-24)20-18(16)19(25)15-7-6-14(21)11-17(15)26-20/h5-8,11,22,24H,3-4,9-10,12H2,1-2H3 |
InChI-Schlüssel |
SXELCCLTOPMSOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


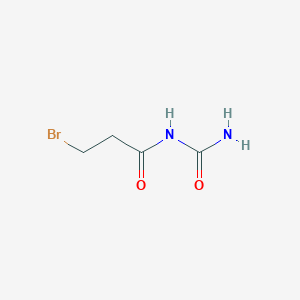
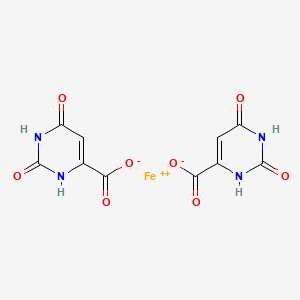

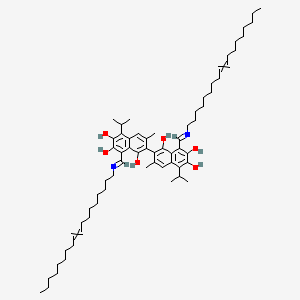
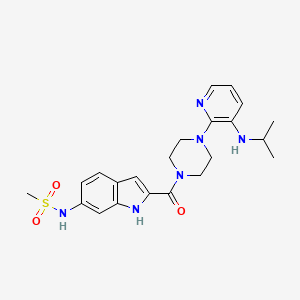
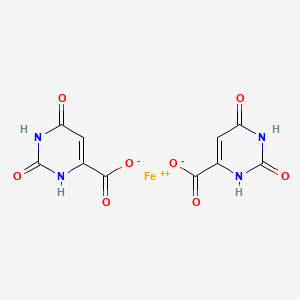
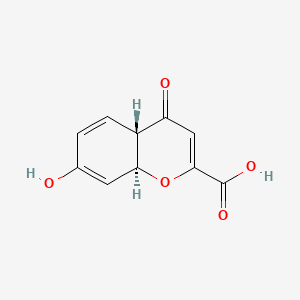
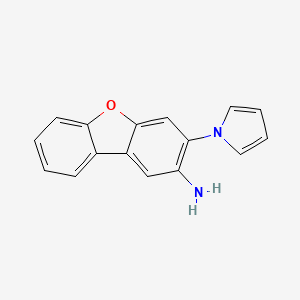
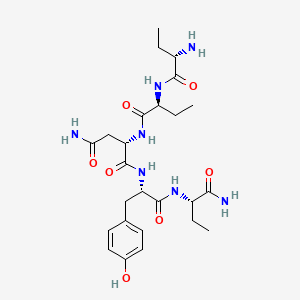
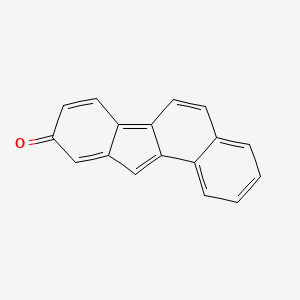
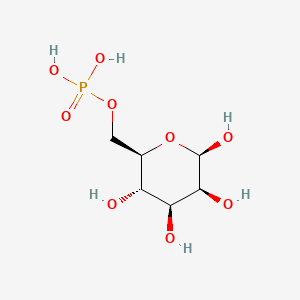
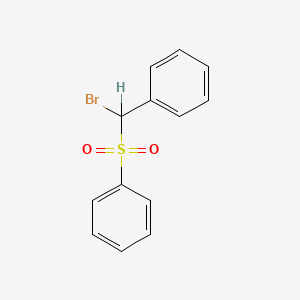
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
